molecular formula C15H16N2O3 B2543412 methyl (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate CAS No. 1217649-95-0

methyl (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No.: B2543412
CAS No.: 1217649-95-0
M. Wt: 272.304
InChI Key: FXQZLCIYBPSROR-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include retrosynthetic analysis, which involves working backwards from the target molecule to determine possible precursors .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography can be used to determine the molecular structure .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other compounds. It can include studying the compound’s reactivity, stability, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and spectral data. These properties can give insights into the compound’s structure and reactivity .

Scientific Research Applications

Presence in Foodstuffs and Biological Fluids

Methyl (3R)-2-acetyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, and its variants, have been identified in various foodstuffs, human urine, and human milk. Notably, the presence of these compounds in fermented products and their detection in human biological fluids indicate that they may be synthesized endogenously in humans. The compounds are also thought to be produced through fermentation or by condensation of tryptophan with acetaldehyde, often formed from ethanol used as a food preservative. This discovery opens pathways to explore the metabolic processes involving these compounds in both plants and animals (Adachi et al., 1991).

Neurochemical and Pharmacological Actions

Research has delved into the neurochemical and pharmacological actions of various tetrahydro-beta-carbolines, including the compound . Studies have found that these compounds can interact with brain benzodiazepine receptors, indicating potential neuropharmacological applications. The introduction of certain substituents at specific positions in the molecule has been shown to alter its binding affinity and pharmacological profile, suggesting potential for therapeutic application in modulating benzodiazepine receptor activity (Cain et al., 1982).

Antioxidant Properties

These compounds have been found in fruits and fruit juices, and they exhibit antioxidant and free radical scavenging activities. This implies that when absorbed and accumulated in the body, they might contribute to the antioxidant effects of certain diets, adding a nutritional dimension to their profile (Herraiz & Galisteo, 2003).

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

Safety data sheets (SDS) provide information on the safety and hazards associated with a compound. They include information on the compound’s toxicity, health effects, first aid measures, and disposal considerations .

Future Directions

Future directions could involve potential applications or areas of research for the compound. This could include therapeutic uses if the compound is biologically active .

Properties

IUPAC Name

methyl (3R)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9(18)17-8-13-11(7-14(17)15(19)20-2)10-5-3-4-6-12(10)16-13/h3-6,14,16H,7-8H2,1-2H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQZLCIYBPSROR-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(CC1C(=O)OC)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC2=C(C[C@@H]1C(=O)OC)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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